molecular formula C10H18O B190692 (+)-Borneol CAS No. 464-43-7

(+)-Borneol

Cat. No. B190692
CAS RN: 464-43-7
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-ZCUBBSJVSA-N
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Description

(+)-Borneol is a bicyclic organic compound and a terpene derivative. It is one of two enantiomers of borneol, the other being (-)-borneol. It is commonly used in traditional Chinese medicine and has a characteristic camphor-like aroma.



Synthesis Analysis

The synthesis of (+)-Borneol typically involves the reduction of camphor through a process known as the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction uses aluminum isopropoxide and isopropanol as the reducing agent.



Molecular Structure Analysis

(+)-Borneol has a bicyclic structure with a hydroxyl group attached, making it an alcohol. Its molecular formula is C10H18O.



Chemical Reactions Analysis

(+)-Borneol can undergo various chemical reactions typical of alcohols, such as esterification and oxidation. For example, it can be oxidized to camphor using oxidizing agents like chromic acid.



Physical And Chemical Properties Analysis

(+)-Borneol is a white, crystalline solid at room temperature with a melting point of about 208 degrees Celsius. It is soluble in organic solvents but only slightly soluble in water.


Scientific Research Applications

  • Preparation Technology for Borneol-β-Cyclodextrin Inclusion Complex : An optimal preparation process for β-cyclodextrin inclusion borneol was developed, indicating high inclusion rates and suitability for industrial applications (Guo, 2019).

  • Chemical Analysis of Cinnamomum Camphora : The study differentiated two chemical types of Cinnamomum camphora, finding that the main component in one type was d-borneol. This highlights the importance of microscopic and chemical analysis in authenticating herbal materials (Ying-jiao et al., 2020).

  • Modulation of GABA Receptors by Borneol Isomers : Both (+)- and (−)-borneol were found to efficaciously modulate GABA A receptors, suggesting potential for use in anesthesia and pain relief in traditional medicine (Granger, Campbell, & Johnston, 2005).

  • Biosynthesis of (+)-Borneol in Yeast : A study on the biosynthesis pathway of (+)-borneol in yeast, providing insights into microbial fermentation and production of this natural monoterpenoid (Ma et al., 2021).

  • Topical Borneol-Induced Analgesia : A clinical study demonstrated the efficacy of topical borneol as an analgesic, involving mechanisms related to the TRPM8 channel (Wang et al., 2017).

  • Borneol in Ischemic Stroke : Borneol was found effective in treating nerve injury in ischemic stroke, with mechanisms including improved cerebral blood flow and antagonism of blood-brain barrier injury (Li et al., 2021).

  • Enhancing Blood-Brain Barrier Permeability : Borneol was shown to enhance the permeability of the blood-brain barrier, suggesting its potential as an adjuvant in CNS drug delivery (Zhang, Fu, & Zhang-Jin, 2017).

  • Pharmacokinetic Study of (+)-Borneol : This study developed a method for quantifying (+)-borneol in rat plasma, aiding pharmacokinetic evaluations (Ren et al., 2019).

  • Borneol as a Penetration Enhancer : A study on the molecular interactions of borneol with phospholipid membranes, providing insights into its role as a penetration enhancer (Yin et al., 2014).

  • Synergistic Antitumor Effect of Borneol-Modified Nanocarriers : Borneol-modified nanocarriers were found to enhance drug targeting and efficacy in tumor treatments (Li et al., 2021).

Safety And Hazards

Like many organic compounds, (+)-Borneol should be handled with care. It can cause skin and eye irritation, and ingestion or inhalation can be harmful.


Future Directions

Research into (+)-Borneol and its potential uses is ongoing. Areas of interest include its use in drug delivery systems and its potential therapeutic effects.


properties

IUPAC Name

(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DTGKSKDOIYIVQL-WEDXCCLWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
Source PubChem
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Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O
Source PubChem
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Molecular Formula

C10H18O
Record name BORNEOL
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DSSTOX Substance ID

DTXSID3052143, DTXSID2058700
Record name endo-Borneol
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Molecular Weight

154.25 g/mol
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Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], White to off-white crystals; piney camphoraceous aroma
Record name BORNEOL
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Record name Borneol
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Record name Borneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

212 °C
Record name BORNEOL
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Flash Point

150 °F (60 °C) /closed cup/
Record name BORNEOL
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Solubility

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Record name BORNEOL
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Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/
Record name BORNEOL
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Vapor Pressure

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C
Record name Borneol
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Product Name

Borneol

Color/Form

White to off-white crystals, White translucent lumps

CAS RN

507-70-0, 464-43-7
Record name BORNEOL
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Record name d-Borneol
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Record name (+)-Borneol
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Record name BORNEOL
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Melting Point

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/
Record name BORNEOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
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Synthesis routes and methods III

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Borneol
Reactant of Route 2
(+)-Borneol
Reactant of Route 3
(+)-Borneol
Reactant of Route 4
(+)-Borneol
Reactant of Route 5
(+)-Borneol
Reactant of Route 6
(+)-Borneol

Citations

For This Compound
58,500
Citations
SP Bhatia, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
… The irritation potential of Lavandula stoechas and six terpenes, including borneol, which were constituents of the oil were investigated. The irritant potential of borneol was evaluated …
Number of citations: 93 www.sciencedirect.com
JRGS Almeida, GR Souza, JC Silva… - The Scientific World …, 2013 - hindawi.com
… Additionally, borneol-treated mice reduced the … that borneol possess significant central and peripheral antinociceptive activity; it has also anti-inflammatory activity. In addition, borneol …
Number of citations: 155 www.hindawi.com
Y Li, M Ren, J Wang, R Ma, H Chen, Q Xie… - Frontiers in …, 2021 - frontiersin.org
… ) The drugs used must be borneol, whether D-borneol, L-borneol, or synthetic borneol, it should be noted that the literature on combination of drugs, which sets borneol alone as a group …
Number of citations: 36 www.frontiersin.org
L Chen, J Su, L Li, B Li, W Li - J Med Plants Res, 2011 - researchgate.net
… optical rotation of refined D-borneol from leaves of Mei Pian tree … borneol and materially surpass synthetic borneol. Antioxidant activities of the refined D-borneol and standard D-borneol …
Number of citations: 52 www.researchgate.net
QL Zhang, BM Fu, ZJ Zhang - Drug Delivery, 2017 - Taylor & Francis
… of borneol is dextrorotatory borneol (endo-(1 R)-1,7,7-trimethyl-bicyclo[2.2.1] heptan-2-ol, (+)-borneol), … Another natural form of borneol is levorotary borneol (endo-(1 S)-1,7,7-trimethyl-…
Number of citations: 133 www.tandfonline.com
Y Mei, L Li, L Fan, W Fan, L Liu, F Zhang, Z Hu… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Borneol (BO) represents a global trade-driven spreading of ethnic medicine traceable to the classical age, and won its name specific to its original …
Number of citations: 11 www.sciencedirect.com
TJ Park, YS Park, TG Lee, H Ha, KT Kim - Biochemical pharmacology, 2003 - Elsevier
… borneol with similar potency (49±12μM), suggesting that the activity of nAChRs is inhibited by borneol… The data suggest that borneol specifically inhibits the nAChR-mediated effects in a …
Number of citations: 117 www.sciencedirect.com
B Yu, M Ruan, X Dong, Y Yu, H Cheng - Journal of ethnopharmacology, 2013 - Elsevier
… In this study, the effect of borneol on different brain regions were investigated to explore the … mechanism of borneol, the relationship between the BBB-opening effect of borneol in the …
Number of citations: 110 www.sciencedirect.com
RE Granger, EL Campbell, GAR Johnston - Biochemical pharmacology, 2005 - Elsevier
(+)-Borneol is a bicyclic monoterpene used for … (+)-Borneol was found to have a highly efficacious positive modulating action at GABA A receptors, as did its enantiomer (−)-borneol. The …
Number of citations: 236 www.sciencedirect.com
MGB Dantas, SAGB Reis, CMD Damasceno… - The Scientific World …, 2016 - hindawi.com
… the easy borneol penetration into the nervous tissue is reported and it is a potent analgesic and antiinflammatory, there are no reports in the literature about borneol … borneol 5% (BG5). …
Number of citations: 213 www.hindawi.com

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